molecular formula C9H10O3S B106086 p-Anisyl vinyl sulfone CAS No. 16191-87-0

p-Anisyl vinyl sulfone

Cat. No. B106086
CAS RN: 16191-87-0
M. Wt: 198.24 g/mol
InChI Key: XGBPVKHLRWYNHW-UHFFFAOYSA-N
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Description

P-Anisyl vinyl sulfone is a type of vinyl sulfone, a functional group in organic chemistry that consists of a vinyl group bonded to a sulfone group . Vinyl sulfones have been known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They also play a key role as structural units of many biologically active compounds and serve as versatile building blocks for various organic transformations .


Synthesis Analysis

The synthesis of vinyl sulfones has attracted significant interest among organic chemists. Various methods have been developed for the preparation of vinyl sulfones, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . A recent study has demonstrated a DNA-compatible method for the synthesis of vinyl sulfones, starting from simple sodium sulfinates and DNA-conjugated alkenes .


Molecular Structure Analysis

The molecular structure of vinyl sulfones, including p-Anisyl vinyl sulfone, consists of a vinyl group (C=CH2) bonded to a sulfone group (SO2) attached to an aromatic ring . The sulfone group makes the vinyl group electrophilic, allowing it to be used as a pharmacophore for binding to the thiol of cysteine residues .


Chemical Reactions Analysis

Vinyl sulfones are known for their reactivity with various chemical entities. They can participate in 1,4-addition reactions and cycloaddition reactions . They can also undergo direct cross-coupling with the sulfonyl derivative with an alkene or alkyne source .

Safety And Hazards

Vinyl sulfones, including p-Anisyl vinyl sulfone, are considered hazardous. They can cause skin irritation, serious eye damage, and may cause respiratory irritation. They are harmful if swallowed and may cause an allergic skin reaction . It is recommended to handle them with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

The future of vinyl sulfones, including p-Anisyl vinyl sulfone, looks promising. They are being increasingly used in the field of synthetic organic chemistry due to their versatile chemistry and the development of new and efficient methods for their synthesis . Furthermore, the global vinyl sulfone market value is estimated at US$ 2.2 billion in 2023 , indicating a growing interest and potential for future applications in various industries.

properties

IUPAC Name

1-ethenylsulfonyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBPVKHLRWYNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936615
Record name 1-(Ethenesulfonyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Anisyl vinyl sulfone

CAS RN

16191-87-0
Record name 1-(Ethenesulfonyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-methoxybenzenesulfonyl)ethanol (20 mmol) in dry DCM (20 mL), triethylamine (4 mL) was added. The reaction mixture was cooled to 0° C. followed by dropwise addition of methanesulfonyl chloride (3 mL). The reaction mixture was then stirred at room temperature for 12 h after which it was diluted with DCM (150 mL). The organic phase was washed with 10% aqueous HCl (50 mL), dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue obtained was purified by flash column chromatography eluting with hexanes/EtOAc (3:1 to 1:1) to give 5-ethenesulfonyl-2-methoxybenzene (3 g).
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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